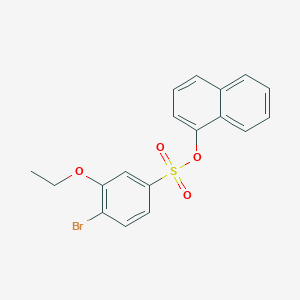![molecular formula C17H16N4OS2 B12267859 1-(1,2,5-Thiadiazol-3-yl)-4-[4-(thiophen-2-yl)benzoyl]piperazine](/img/structure/B12267859.png)
1-(1,2,5-Thiadiazol-3-yl)-4-[4-(thiophen-2-yl)benzoyl]piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1,2,5-Thiadiazol-3-yl)-4-[4-(thiophen-2-yl)benzoyl]piperazine is a complex organic compound that features a unique combination of thiadiazole, thiophene, and piperazine moieties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1,2,5-Thiadiazol-3-yl)-4-[4-(thiophen-2-yl)benzoyl]piperazine typically involves multi-step organic reactions. One common approach is to start with the preparation of the thiadiazole and thiophene intermediates, followed by their coupling with piperazine derivatives. The reaction conditions often require the use of catalysts, solvents, and specific temperature controls to ensure high yields and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters can enhance the efficiency and scalability of the synthesis. Purification steps such as crystallization, distillation, or chromatography are employed to obtain the final product with the desired specifications.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(1,2,5-Thiadiazol-3-yl)-4-[4-(thiophen-2-yl)benzoyl]piperazine can undergo various chemical reactions, including:
Oxidation: The thiophene and thiadiazole rings can be oxidized under specific conditions, leading to the formation of sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the functional groups, such as converting ketones to alcohols.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid can be used under controlled conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Halogenating agents, acids, or bases can facilitate substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
1-(1,2,5-Thiadiazol-3-yl)-4-[4-(thiophen-2-yl)benzoyl]piperazine has been explored for various scientific research applications, including:
Medicinal Chemistry: Potential use as a pharmacophore in drug design for targeting specific biological pathways.
Materials Science: Incorporation into polymers or other materials to enhance their properties, such as conductivity or stability.
Organic Synthesis: Utilized as a building block for the synthesis of more complex molecules with desired functionalities.
Mécanisme D'action
The mechanism of action of 1-(1,2,5-Thiadiazol-3-yl)-4-[4-(thiophen-2-yl)benzoyl]piperazine involves its interaction with specific molecular targets. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The pathways involved can include signal transduction, metabolic processes, or gene expression regulation.
Comparaison Avec Des Composés Similaires
1-(1,2,5-Thiadiazol-3-yl)-4-[4-(thiophen-2-yl)benzoyl]piperidine: Similar structure but with a piperidine ring instead of piperazine.
1-(1,2,5-Thiadiazol-3-yl)-4-[4-(thiophen-2-yl)benzoyl]morpholine: Contains a morpholine ring, offering different chemical properties.
Uniqueness: 1-(1,2,5-Thiadiazol-3-yl)-4-[4-(thiophen-2-yl)benzoyl]piperazine stands out due to its specific combination of functional groups, which can impart unique reactivity and biological activity
Propriétés
Formule moléculaire |
C17H16N4OS2 |
|---|---|
Poids moléculaire |
356.5 g/mol |
Nom IUPAC |
[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]-(4-thiophen-2-ylphenyl)methanone |
InChI |
InChI=1S/C17H16N4OS2/c22-17(14-5-3-13(4-6-14)15-2-1-11-23-15)21-9-7-20(8-10-21)16-12-18-24-19-16/h1-6,11-12H,7-10H2 |
Clé InChI |
GSJSHWAGHMZPEY-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCN1C2=NSN=C2)C(=O)C3=CC=C(C=C3)C4=CC=CS4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-bromo-1-({1-[(oxan-3-yl)methyl]azetidin-3-yl}methyl)-1H-pyrazole](/img/structure/B12267785.png)
![4-Methyl-2-(4-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperazin-1-yl)-6-(pyrrolidin-1-yl)pyrimidine](/img/structure/B12267790.png)

![4-[(2-Bromophenyl)methyl]-2-(morpholine-4-carbonyl)morpholine](/img/structure/B12267796.png)
![4-({[4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}acetyl)-3,4-dihydroquinoxalin-2(1H)-one](/img/structure/B12267797.png)
![6-{4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}-9-methyl-9H-purine](/img/structure/B12267801.png)
![2-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]quinoline-3-carbonitrile](/img/structure/B12267802.png)
![4-(2-{4-[(2,5-Difluorophenyl)methyl]piperazin-1-yl}pyrimidin-4-yl)morpholine](/img/structure/B12267809.png)
![4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]-2-methylpyrimidine](/img/structure/B12267820.png)
![N,N-dimethyl-6-(4-{thieno[3,2-d]pyrimidin-4-yl}piperazin-1-yl)pyridazin-3-amine](/img/structure/B12267834.png)
![2-[4-(2,3-Dimethylphenyl)piperazin-1-yl]-5-fluoropyrimidine](/img/structure/B12267841.png)
![4-{3-[(1H-imidazol-1-yl)methyl]azetidine-1-carbonyl}-1,3-thiazole](/img/structure/B12267850.png)
![N-(2,5-dimethylphenyl)-2-[(5,6-diphenyl-1,2,4-triazin-3-yl)sulfanyl]acetamide](/img/structure/B12267858.png)
![(1R,9R,17R)-5-methoxy-17-(pyrrolidine-1-sulfonyl)-2-oxa-15-azatetracyclo[7.5.3.0^{1,10}.0^{3,8}]heptadeca-3,5,7-trien-16-one](/img/structure/B12267865.png)
